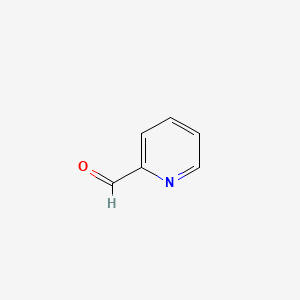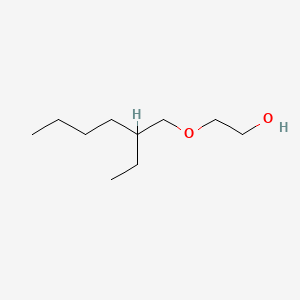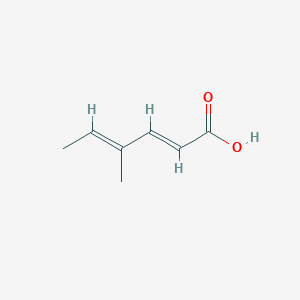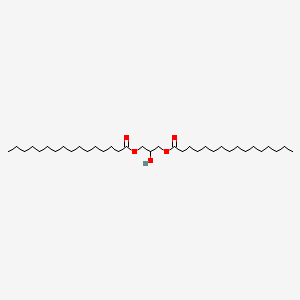
Cyclopentanesulfonyl fluoride
Descripción general
Descripción
Cyclopentanesulfonyl fluoride is an organosulfur compound with the molecular formula C5H9FO2S. It is characterized by a cyclopentane ring bonded to a sulfonyl fluoride group. This compound is known for its stability and reactivity, making it a valuable reagent in various chemical processes .
Mecanismo De Acción
Target of Action
Cyclopentanesulfonyl fluoride is a type of sulfonyl fluoride, which are known to be used as electrophilic warheads by both medicinal chemists and chemical biologists . The balance of reactivity and stability that sulfonyl fluorides possess makes them attractive for these applications .
Mode of Action
Sulfonyl fluorides, in general, are known to interact with their targets through their sulfur-fluorine bond . This bond is both reactive and stable, allowing sulfonyl fluorides to engage with nucleophiles under suitable reaction conditions .
Biochemical Pathways
Fluoride ions have been shown to inhibit glycolysis, a crucial biochemical pathway . More research is needed to fully understand the biochemical pathways affected by this compound.
Pharmacokinetics
The pharmacokinetics of fluoride are primarily governed by ph and storage in bone . Hydrogen fluoride (HF) diffuses across cell membranes far more easily than fluoride ion . Because HF is a weak acid with a pKa of 3.4, more of the fluoride is in the form of HF when pH is lower .
Result of Action
High and chronic exposure to fluoride causes cellular apoptosis . This could potentially be a result of this compound’s action, but more research is needed to confirm this.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the balance between HF and fluoride ion, which can in turn influence the compound’s action . Additionally, the presence of other chemical elements such as calcium and magnesium can antagonize fluoride toxicity by binding fluoride in the intestine to form low-solubility complexes for excretion, thereby reducing fluoride absorption .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Cyclopentanesulfonyl fluoride can be synthesized through several methods. One common approach involves the reaction of cyclopentanesulfonyl chloride with potassium fluoride in the presence of a phase transfer catalyst such as 18-crown-6-ether in acetonitrile . Another method includes the direct fluorosulfonylation of cyclopentane using sulfuryl fluoride gas (SO2F2) or other fluorosulfonylating reagents .
Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using readily available starting materials like cyclopentane and sulfuryl fluoride. The process is optimized for high yield and purity, often employing continuous flow reactors to ensure consistent product quality .
Análisis De Reacciones Químicas
Types of Reactions: Cyclopentanesulfonyl fluoride undergoes various chemical reactions, including:
Nucleophilic Substitution: It reacts with nucleophiles such as amines and alcohols to form sulfonamides and sulfonate esters, respectively.
Oxidation and Reduction: While it is relatively stable, it can be oxidized or reduced under specific conditions to form different sulfonyl derivatives.
Addition Reactions: It can participate in addition reactions with unsaturated compounds, leading to the formation of new carbon-sulfur bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like amines, alcohols, and thiols in the presence of a base (e.g., triethylamine) are commonly used.
Oxidation: Strong oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under controlled conditions.
Major Products Formed:
Sulfonamides: Formed from the reaction with amines.
Sulfonate Esters: Formed from the reaction with alcohols.
Sulfonyl Derivatives: Various derivatives can be formed through oxidation or reduction reactions
Aplicaciones Científicas De Investigación
Cyclopentanesulfonyl fluoride has diverse applications in scientific research:
Comparación Con Compuestos Similares
Methanesulfonyl Fluoride: Similar in structure but with a methane backbone instead of a cyclopentane ring.
Benzenesulfonyl Fluoride: Contains a benzene ring, offering different reactivity and stability profiles.
Tosyl Fluoride: A toluene derivative with a sulfonyl fluoride group.
Uniqueness: Cyclopentanesulfonyl fluoride is unique due to its cyclopentane ring, which imparts distinct steric and electronic properties compared to its linear or aromatic counterparts. This uniqueness allows for selective reactivity in certain chemical and biological applications .
Propiedades
IUPAC Name |
cyclopentanesulfonyl fluoride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9FO2S/c6-9(7,8)5-3-1-2-4-5/h5H,1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQYCLVRWBXFHQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)S(=O)(=O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9FO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401307819 | |
| Record name | Cyclopentanesulfonyl fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401307819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2674-37-5 | |
| Record name | Cyclopentanesulfonyl fluoride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2674-37-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclopentanesulfonyl fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401307819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2674-37-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![tert-butyl N-[(1R,2R)-2-aminocyclopropyl]carbamate](/img/structure/B3422751.png)






